3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
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Overview
Description
3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of bromophenyl groups via electrophilic aromatic substitution reactions. The final step usually involves the addition of a propanol group through nucleophilic substitution or addition reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[7-(3-Chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- 3-[7-(3-Fluorophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Uniqueness
The uniqueness of 3-[7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol lies in its specific bromophenyl groups, which confer distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. These properties make it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
3-[7-(3-bromophenyl)-5-(4-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2N4O/c21-15-8-6-13(7-9-15)17-12-18(14-3-1-4-16(22)11-14)26-20(23-17)24-19(25-26)5-2-10-27/h1,3-4,6-9,11-12,18,27H,2,5,10H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYOTIWZODUCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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